molecular formula C24H30N2O6 B2600029 N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine CAS No. 957029-58-2

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine

Cat. No.: B2600029
CAS No.: 957029-58-2
M. Wt: 442.512
InChI Key: JLVUNZNHEDANQB-HMTLIYDFSA-N
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Description

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine is a complex organic compound with a unique structure that includes a dihydroisoquinoline core, multiple methoxy groups, and an L-valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.

    Coupling with L-valine: The final step involves coupling the dihydroisoquinoline derivative with L-valine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced isoquinoline compounds, and substituted analogs with various functional groups.

Scientific Research Applications

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(1R)-6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-L-alanine
  • N-{[(1S)-6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-L-alanine

Uniqueness

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its L-valine moiety differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

(2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-14(2)21(23(27)28)25-24(29)26-11-10-16-12-19(31-4)20(32-5)13-18(16)22(26)15-6-8-17(30-3)9-7-15/h6-9,12-14,21-22H,10-11H2,1-5H3,(H,25,29)(H,27,28)/t21-,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVUNZNHEDANQB-HMTLIYDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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